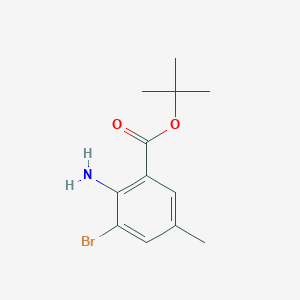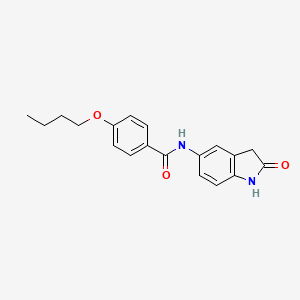
Tert-butyl 2-amino-3-bromo-5-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-amino-3-bromo-5-methylbenzoate is an organic compound that features a tert-butyl ester group, an amino group, a bromine atom, and a methyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-bromo-5-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a methylbenzoate derivative, followed by the introduction of the amino group through nucleophilic substitution. The tert-butyl ester group is then introduced via esterification reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.
化学反应分析
Types of Reactions
Tert-butyl 2-amino-3-bromo-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions could use sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as hydroxylated or alkoxylated derivatives.
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.
科学研究应用
Tert-butyl 2-amino-3-bromo-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which tert-butyl 2-amino-3-bromo-5-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Tert-butyl 2-amino-3-bromo-4-methylbenzoate: Similar structure but with a different position of the methyl group.
Tert-butyl 2-amino-3-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 2-amino-3-bromo-5-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Tert-butyl 2-amino-3-bromo-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
属性
IUPAC Name |
tert-butyl 2-amino-3-bromo-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-7-5-8(10(14)9(13)6-7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTXIDFTWBGPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one](/img/structure/B2507456.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2507459.png)
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)

![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)






![[(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2507478.png)
